molecular formula C20H22FNOS B2800331 (3-(4-Fluorophenyl)azepan-1-yl)(2-(methylthio)phenyl)methanone CAS No. 1797545-94-8

(3-(4-Fluorophenyl)azepan-1-yl)(2-(methylthio)phenyl)methanone

Cat. No.: B2800331
CAS No.: 1797545-94-8
M. Wt: 343.46
InChI Key: ZPIODIDXAABFLQ-UHFFFAOYSA-N
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Description

(3-(4-Fluorophenyl)azepan-1-yl)(2-(methylthio)phenyl)methanone is a chemical compound with a complex structure that includes a fluorophenyl group, an azepane ring, and a methylthio-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(4-Fluorophenyl)azepan-1-yl)(2-(methylthio)phenyl)methanone typically involves multiple steps, starting with the preparation of the azepane ring and the introduction of the fluorophenyl and methylthio groups. Common synthetic routes may include:

    Formation of the Azepane Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Fluorophenyl Group: This step often involves nucleophilic substitution reactions where a fluorine atom is introduced to the phenyl ring.

    Attachment of the Methylthio Group: This can be done using thiolation reactions where a methylthio group is added to the phenyl ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(3-(4-Fluorophenyl)azepan-1-yl)(2-(methylthio)phenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

    Medicinal Chemistry: It may be explored for its potential as a pharmaceutical intermediate or active pharmaceutical ingredient (API) due to its unique structural features.

    Materials Science: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

    Biological Studies: It may be used in studies to understand its biological activity and potential therapeutic effects.

Mechanism of Action

The mechanism of action of (3-(4-Fluorophenyl)azepan-1-yl)(2-(methylthio)phenyl)methanone would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorophenyl and methylthio groups could play a role in binding to these targets, influencing the compound’s efficacy and selectivity.

Comparison with Similar Compounds

Similar Compounds

    (3-(4-Chlorophenyl)azepan-1-yl)(2-(methylthio)phenyl)methanone: Similar structure but with a chlorine atom instead of fluorine.

    (3-(4-Fluorophenyl)azepan-1-yl)(2-(ethylthio)phenyl)methanone: Similar structure but with an ethylthio group instead of methylthio.

Uniqueness

The presence of the fluorine atom in (3-(4-Fluorophenyl)azepan-1-yl)(2-(methylthio)phenyl)methanone can significantly influence its chemical properties, such as its reactivity and binding affinity in biological systems. Fluorine atoms are known to enhance the metabolic stability and lipophilicity of compounds, which can be advantageous in drug development.

Properties

IUPAC Name

[3-(4-fluorophenyl)azepan-1-yl]-(2-methylsulfanylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FNOS/c1-24-19-8-3-2-7-18(19)20(23)22-13-5-4-6-16(14-22)15-9-11-17(21)12-10-15/h2-3,7-12,16H,4-6,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPIODIDXAABFLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)N2CCCCC(C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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